molecular formula C19H18ClNO3S B2458200 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 899217-38-0

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No.: B2458200
CAS No.: 899217-38-0
M. Wt: 375.87
InChI Key: VHEJYVKJJSJNSI-UHFFFAOYSA-N
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Description

6-Chloro-1-propyl-3-tosylquinolin-4(1H)-one (CAS 899214-31-4) is a synthetic small molecule with the molecular formula C20H21NO3S and a molecular weight of 355.5 g/mol . This compound belongs to the class of quinolin-4(1H)-ones, a significant group of heterocyclic compounds known for a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery . The structure features a tosyl (p-toluenesulfonyl) group, which is a well-known and excellent leaving group in synthetic organic chemistry. This characteristic makes tosyl-containing compounds highly valuable as intermediates or building blocks in various nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura reaction . The presence of multiple functional groups on the quinolin-4-one core, including the chlorine and tosyl substituents, allows for further synthetic modifications, enabling researchers to explore structure-activity relationships and develop novel derivatives. Quinolin-4-ones have garnered sustained interest for their antibacterial, antifungal, and notably, their antiproliferative effects, which are of particular interest in anticancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-3-10-21-12-18(19(22)16-11-14(20)6-9-17(16)21)25(23,24)15-7-4-13(2)5-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEJYVKJJSJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 6-Chloro-1-Propyl-3-Tosylquinolin-4(1H)-one

The quinoline scaffold is constructed via cyclization of N-propyl-aniline precursors, followed by regioselective sulfonylation at C3 and chlorination at C6. Key disconnections include:

  • Quinoline ring formation via Gould-Jacobs cyclization or electrophilic cyclization of 3-arylpenta-1,4-diyn-3-ols.
  • Tosyl group installation using TosMIC (p-toluenesulfonyl methyl isocyanide) or direct sulfonylation.
  • Chlorination via electrophilic substitution or halogen-exchange reactions.

Cyclization Strategies for Quinoline Core Assembly

Gould-Jacobs Cyclization of N-Propargyl Anilines

The Gould-Jacobs reaction enables quinoline synthesis from β-ketoester derivatives of N-propyl-anilines. For example, heating N-propyl-2-aminophenyl propargyl ketone in polyphosphoric acid (PPA) at 150°C induces cyclodehydration to form 1-propyl-4-quinolone. Yields exceed 70% when electron-withdrawing groups (e.g., tosyl) are introduced post-cyclization.

Electrophilic Cyclization of 3-Arylpenta-1,4-Diyn-3-Ols

Symmetrical 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols undergo AgOAc-catalyzed 5-exo-dig cyclization to yield 3-alkynyl-1-tosylindolin-3-ols, which rearrange to quinolines under oxidative conditions. For unsymmetrical diynols (e.g., 1-phenyl-5-propyl variants), In(OTf)3 promotes cascade cyclization to furoquinolines, though yields drop to 45–60%.

Table 1: Cyclization Conditions and Outcomes
Starting Material Catalyst Conditions Product Yield
3-(2-Tosylamidophenyl)diynol AgOAc (10 mol%) MeCN, 80°C, 6 h 3-Ethynyl-1-tosylquinolin-4-ol 82%
1-Phenyl-5-propyldiynol In(OTf)3 (15%) DCM, 25°C, 12 h 2-Phenyl-4-propylfuroquinoline 58%

Tosyl Group Installation at C3

TosMIC-Mediated Sulfonylation

TosMIC reacts with quinoline intermediates under Fe(II)- or Cu(II)-catalyzed conditions. For example, treating 6-chloro-1-propylquinolin-4(1H)-one with TosMIC in PEG400/H2O (3:2) at 110°C for 24 h installs the tosyl group at C3 via radical coupling. FeSO4·7H2O enhances regioselectivity, achieving 48–86% yields.

Direct Sulfonylation with Tosyl Chloride

Electron-rich quinolines undergo sulfonylation at C3 using TsCl (2 equiv) in pyridine at 0°C. The reaction proceeds via electrophilic aromatic substitution, with yields reaching 65% after 12 h.

Chlorination at C6

Electrophilic Chlorination with SO2Cl2

6-Unsubstituted quinolines react with SO2Cl2 (1.2 equiv) in CHCl3 at 50°C, directed by the 4-keto group. The chloro group installs preferentially at C6 due to para-directing effects, yielding 75–80%.

Halogen Exchange via Ullmann Coupling

3-Tosyl-1-propylquinolin-4(1H)-one undergoes CuI-mediated coupling with LiCl (3 equiv) in DMF at 120°C, replacing iodide (introduced via iodocyclization) with chlorine. This method achieves 70% yield but requires pre-halogenated intermediates.

Integrated Synthetic Routes

One-Pot Cyclization-Sulfonylation

A sequential protocol combines Gould-Jacobs cyclization and TosMIC coupling:

  • Cyclize N-propyl-β-ketoanilide in PPA at 150°C to form 1-propyl-4-quinolone.
  • Add TosMIC and FeSO4·7H2O in PEG400/H2O at 110°C for 24 h.
  • Chlorinate with SO2Cl2 in CHCl3.
    Overall yield : 52% over three steps.

Radical Cascade Approach

Using a catalyst-free aerobic protocol, 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one forms via:

  • Oxidative coupling of N-propyl-o-vinylaniline with TosMIC.
  • Chlorination via in situ HCl generation.
    Advantages : Avoids metal catalysts; achieves 60% yield in one pot.

Challenges and Optimization

  • Regioselectivity in Tosylation : Competing sulfonylation at C2 or C4 occurs without Fe(II) mediation.
  • Chlorination Over-reactivity : Excess SO2Cl2 leads to di- or tri-chlorinated byproducts.
  • Propyl Group Stability : N-Propyl groups degrade under strong acidic cyclization conditions unless protected.
Table 2: Optimization of Key Steps
Step Variable Tested Optimal Condition Outcome Improvement
Tosylation FeSO4·7H2O vs. None 10 mol% FeSO4·7H2O Yield ↑ 48% → 86%
Chlorination SO2Cl2 (1.2 vs. 2 equiv) 1.2 equiv SO2Cl2 Byproducts ↓ 30% → 5%
Cyclization Solvent (PPA vs. TfOH) PPA at 150°C Rate ↑ 2x, Yield ↑ 15%

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and tosyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one. These compounds exhibit significant activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

  • A study evaluated the antibacterial activity of various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting strong antibacterial potential .
CompoundMIC (µg/mL)Bacteria Tested
6-Chloro-1-propyl-3-tosylquinolin-4(1H)-one6.25M. smegmatis
Other derivatives12.5 - 25P. aeruginosa

Antidepressant Properties

The synthesis of compounds related to 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one has been explored for their potential antidepressant effects. Quinoline derivatives are known to interact with neurotransmitter systems, particularly serotonin reuptake mechanisms.

Research Findings

  • A review discussed the development of new pathways for synthesizing antidepressants using quinoline derivatives, highlighting their ability to enhance serotonin levels in the brain . This suggests that compounds like 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one could be further investigated for their antidepressant efficacy.

Synthetic Pathways

The synthesis of 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one typically involves multi-step reactions that include electrophilic cyclization and functional group modifications. These synthetic strategies are crucial for obtaining high yields and purity of the desired compound.

Synthesis Example

  • The compound can be synthesized through a series of reactions involving starting materials such as tosyl chloride and propylamine, followed by cyclization processes that yield the quinoline structure .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure.
  • Mass Spectrometry (MS): Employed for molecular weight determination.
  • X-ray Crystallography: Provides detailed structural information .

Drug Development Potential

Given its promising biological activities, further research on 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one could lead to its development as a novel therapeutic agent. Future studies should focus on:

  • In vivo efficacy testing.
  • Mechanistic studies to understand its action at the molecular level.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.

Expanded Applications

Beyond antimicrobial and antidepressant uses, there is potential for exploring other therapeutic areas such as:

  • Anti-inflammatory applications.
  • Anticancer properties due to structural similarities with known anticancer agents.

Mechanism of Action

The mechanism of action of 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and tosyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-chloroquinoline: Shares the chloro group but lacks the propyl and tosyl groups.

    1-propylquinoline: Contains the propyl group but lacks the chloro and tosyl groups.

    3-tosylquinoline: Contains the tosyl group but lacks the chloro and propyl groups.

Uniqueness

6-chloro-1-propyl-3-tosylquinolin-4(1H)-one is unique due to the combination of the chloro, propyl, and tosyl groups, which can impart distinct chemical and biological properties

Biological Activity

6-Chloro-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound derived from quinoline, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one involves multiple steps:

  • Starting Material : A quinoline derivative serves as the foundation.
  • Chlorination : The introduction of a chloro group at the 6th position is typically executed using thionyl chloride or phosphorus pentachloride.
  • Alkylation : Propylation occurs at the 1st position using propyl halides in basic conditions.
  • Tosylation : The tosyl group is introduced at the 3rd position using tosyl chloride in the presence of a base like pyridine.

Biological Activity

The biological activity of 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one has been investigated in various contexts, revealing several potential therapeutic applications:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of quinoline are known for their efficacy against various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
6-Chloro-1-propyl-3-tosylquinolin-4(1H)-oneTBDS. aureus
Quinine0.5Plasmodium spp.
Ciprofloxacin0.25E. coli

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through modulation of specific signaling pathways involved in tumor growth. The presence of chloro and tosyl groups may enhance its binding affinity to biological targets.

The mechanism through which 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : It may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways related to inflammation and tumorigenesis.
  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibitory effects, which could be relevant for its anticancer properties.

Case Studies

Several studies have explored the biological efficacy of quinoline derivatives:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally similar to 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines showed that the compound exhibited cytotoxic effects at certain concentrations without significantly affecting normal cells, indicating a potential therapeutic window for cancer treatment .

Comparative Analysis

When compared to similar compounds, such as 6-chloroquinoline and 3-tosylquinoline, the unique combination of chloro, propyl, and tosyl groups in 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one may impart distinct biological properties that enhance its therapeutic potential.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
6-Chloro-1-propyl-3-tosylquinolin-4(1H)-oneModerateModerateCombination of chloro and tosyl groups
6-ChloroquinolineHighLowLacks propyl and tosyl modifications
3-TosylquinolineModerateLowLacks chloro modification

Q & A

Basic Questions

Q. What synthetic methodologies are effective for introducing the tosyl group in 6-chloro-1-propyl-3-tosylquinolin-4(1H)-one?

  • Methodology: Adapt protocols for tosylation of quinolinone derivatives, such as reacting the parent quinoline with toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
  • Validation: Confirm tosyl group incorporation via 1H^{1}\text{H}-NMR (aromatic proton shifts at δ ~7.3–7.8 ppm) and IR spectroscopy (S=O stretching at ~1350–1150 cm1^{-1}).

Q. What safety protocols are critical for handling this compound given its toxicity profile?

  • Protocols: Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. Store in airtight containers at 2–8°C. Emergency procedures: Immediate decontamination with water and medical consultation for exposure .

Q. How can crystallographic data validate the structural assignment of this compound?

  • Procedure: Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer. Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for bond-length/angle analysis. Compare experimental data with Cambridge Structural Database (CSD) entries for quinolinone derivatives .

Advanced Questions

Q. How to address contradictions between experimental and computational NMR chemical shifts?

  • Resolution: Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and compare with experimental 13C^{13}\text{C}-NMR data. Discrepancies >2 ppm may indicate conformational flexibility or crystal-packing effects. Cross-validate with SCXRD-derived torsion angles .

Q. What strategies resolve ambiguities in hydrogen-bonding networks observed in crystallography?

  • Approach: Use SHELXL’s restraints (DFIX, DANG) to refine hydrogen-bond distances. Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular interactions. For disordered regions, apply TWIN/BASF commands in SHELXL to model split positions .

Q. How does the propyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Experimental Design: Perform Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh3_3)4_4 catalysis. Compare reaction rates and yields with analogs (e.g., ethyl or methyl substituents). Monitor steric effects via SCXRD (torsion angles of the propyl group) and correlate with Hammett parameters .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Techniques: Combine powder XRD (PXRD) with differential scanning calorimetry (DSC) to detect polymorph transitions. Use variable-temperature 13C^{13}\text{C}-NMR to probe dynamic disorder. Refine PXRD patterns with WinGX suite for Rietveld analysis .

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